3-Methoxyphenylglyoxal

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Methoxyphenylglyoxal and related compounds involves complex chemical reactions, including the use of methoxyphenyl derivatives as precursors. For example, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4- methoxyimino-2-azetidinones involves methoxyphenyl compounds as critical starting materials, showcasing the intricate steps required to produce specific structures with methoxyphenyl components (Gluziński et al., 1991). These processes often rely on detailed reaction conditions to achieve the desired molecular configurations.

Molecular Structure Analysis

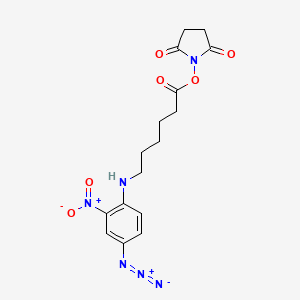

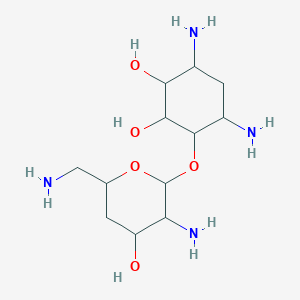

The molecular structure of methoxyphenyl derivatives, including 3-Methoxyphenylglyoxal, is characterized by the presence of methoxy groups attached to the phenyl ring, influencing the compound's physical and chemical behaviors. X-ray diffraction techniques have been used to investigate the structures of similar compounds, providing insights into their crystalline forms and geometrical parameters (Elmali et al., 1999). These analyses are crucial for understanding the compound's reactivity and potential applications.

Applications De Recherche Scientifique

Cerebrospinal Fluid and Plasma Analysis

Research shows a strong correlation between the concentrations of 3-methoxy-4-hydroxyphenylglycol (a related compound to 3-Methoxyphenylglyoxal) in plasma and cerebrospinal fluid, providing insights into neurochemical processes in conditions like adrenal medulla tumors (Kopin et al., 1983).

Antileukemic Activity

Studies have identified antileukemic activity in compounds related to 3-Methoxyphenylglyoxal, such as phenylglyoxal and methoxy-methylglyoxal, suggesting potential applications in cancer therapy (French & Freedlander, 1958).

Mental Health Research

Investigations into 3-Methoxyphenylglyoxal derivatives have contributed to understanding mental health conditions. For instance, variations in its metabolite, 3-Methoxy-4-hydroxyphenylglycol, correlate with bipolar and unipolar depression, offering a biochemical perspective on these disorders (Beckmann & Goodwin, 1980).

Analytical Chemistry Applications

Derivatives of 3-Methoxyphenylglyoxal are useful in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for detecting and quantifying reactive carbonyl compounds in biological and environmental samples (Fritzsche et al., 2018).

Hypertension Studies

Studies of 3-Methoxy-4-hydroxyphenylglycol in hypertension suggest the involvement of central catecholamines in clinical hypertension, demonstrating the compound's relevance in cardiovascular research (Saran et al., 1978).

Stroke Research

Elevated levels of 3-Methoxy-4-hydroxyphenylglycol in plasma and cerebrospinal fluid have been observed in acute stroke patients, indicating enhanced activity of central noradrenergic neurons at stroke onset. This may have implications for understanding the pathophysiology of stroke (Kanda et al., 1991).

Diagnostic and Therapeutic Research

The study of 3-Methoxyphenylglyoxal derivatives has implications for diagnostic and therapeutic approaches in various diseases, such as the development of multi-target anti-diabetic agents, potentially offering new avenues for treatment (Mahnashi et al., 2023).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally similar to methylglyoxal (mg), which is known to covalently modify dna, rna, and proteins, forming advanced glycation end products (mg-ages) .

Mode of Action

Based on its structural similarity to mg, it may interact with its targets (dna, rna, proteins) in a similar manner, leading to the formation of mg-ages .

Biochemical Pathways

Mg, a structurally similar compound, is known to be involved in lipid, protein, and glucose metabolism . It’s plausible that 3-Methoxyphenylglyoxal may affect similar pathways.

Result of Action

Mg and mg-ages, structurally similar compounds, are associated with the onset and progression of many pathologies including diabetes, cancer, and liver and kidney disease . It’s plausible that 3-Methoxyphenylglyoxal may have similar effects.

Propriétés

IUPAC Name |

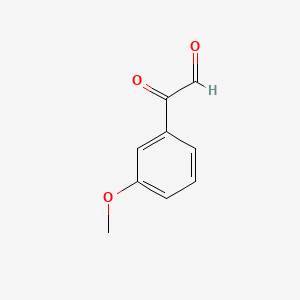

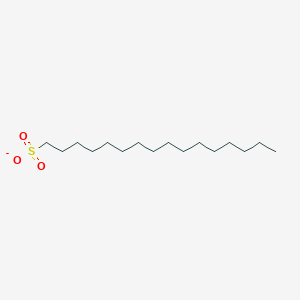

2-(3-methoxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHYQEYAJMDKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185853 | |

| Record name | 3-Methoxyphenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyphenylglyoxal | |

CAS RN |

32025-65-3 | |

| Record name | 3-Methoxyphenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032025653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexenyl)ethyl]-3-[(4-methylphenyl)methylthio]propanamide](/img/structure/B1228874.png)

![4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester](/img/structure/B1228877.png)

![1-(Pyridine-4-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228879.png)

![3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B1228885.png)